3-(3-methoxy-4-nitrophenyl)pyridine
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Overview
Description
3-(3-methoxy-4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both methoxy and nitro groups on the phenyl ring, along with the pyridine moiety, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxyphenylpyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Hydroxy-4-nitro-phenyl)pyridine.
Reduction: 3-(3-Methoxy-4-amino-phenyl)pyridine.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
3-(3-methoxy-4-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells . The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-amino-phenyl)pyridine: Similar structure but with an amino group instead of a nitro group.
3-(3-Hydroxy-4-nitro-phenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxy-4-chloro-phenyl)pyridine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(3-methoxy-4-nitrophenyl)pyridine is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic and steric effects. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-9(4-5-11(12)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3 |
InChI Key |
MNLUPLMDEXISFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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